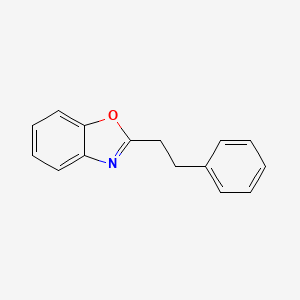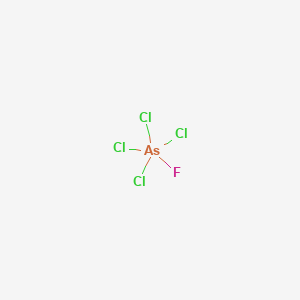
Arsenic tetrachloride fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic tetrachloride fluoride is a chemical compound that consists of arsenic, chlorine, and fluorine atoms. It is known for its unique properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both chlorine and fluorine, which can lead to diverse chemical behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsenic tetrachloride fluoride can be synthesized through the reaction of arsenic trichloride with fluorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The general reaction can be represented as:
AsCl3+F2→AsCl4F
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of the reactants and products. The use of specialized equipment to handle and contain the gases is essential to prevent any hazardous exposure.
Análisis De Reacciones Químicas
Types of Reactions: Arsenic tetrachloride fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Chlorine or fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like chlorine gas or bromine.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different halogen atoms replacing chlorine or fluorine.
Aplicaciones Científicas De Investigación
Arsenic tetrachloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which arsenic tetrachloride fluoride exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with proteins and enzymes, altering their function and activity. The presence of both chlorine and fluorine atoms allows it to participate in various chemical reactions, leading to diverse biological and chemical effects.
Comparación Con Compuestos Similares
Arsenic Trichloride (AsCl3): Similar in structure but lacks the fluorine atom.
Arsenic Pentafluoride (AsF5): Contains only fluorine atoms and no chlorine.
Arsenic Trifluoride (AsF3): Contains only fluorine atoms and is in a lower oxidation state.
Uniqueness: Arsenic tetrachloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual halogenation allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen.
Propiedades
Número CAS |
87198-15-0 |
|---|---|
Fórmula molecular |
AsCl4F |
Peso molecular |
235.7 g/mol |
Nombre IUPAC |
tetrachloro(fluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl4F/c2-1(3,4,5)6 |
Clave InChI |
ZLUPPMYQLOZJPZ-UHFFFAOYSA-N |
SMILES canónico |
F[As](Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


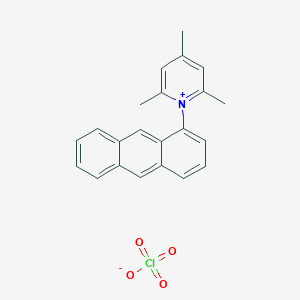

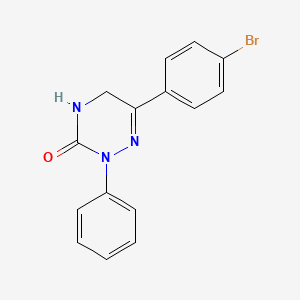
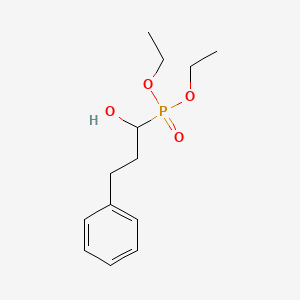

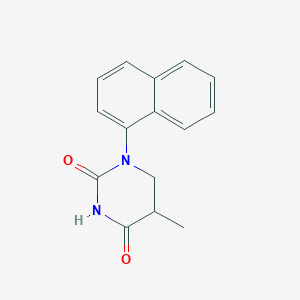

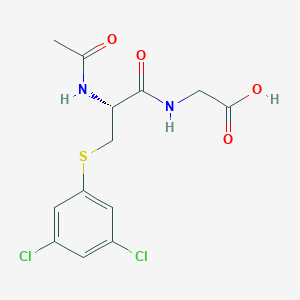
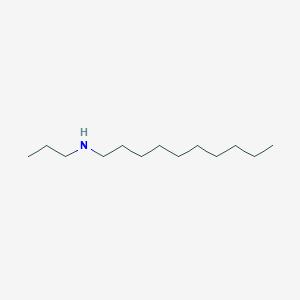
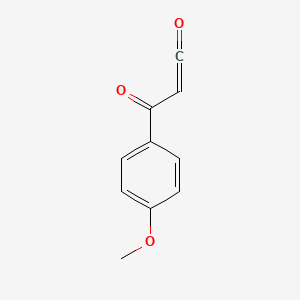
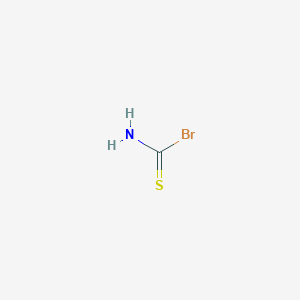
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

